molecular formula C10H8Cl3N5 B1422747 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 219817-21-7

6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1422747
CAS RN: 219817-21-7
M. Wt: 304.6 g/mol
InChI Key: FCLYSQCYDPUQCP-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine, often referred to as CMDC-TD, is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. It was first synthesized in the 1970s and has since been investigated for its potential use in the development of drugs and other chemical compounds. CMDC-TD has a unique structure and properties that make it a promising candidate for a variety of applications in the field of medicinal chemistry.

Scientific Research Applications

Herbicide Research

6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is studied for its applications as a herbicide. Research on similar triazine compounds, such as atrazine and simazine, has shown their effectiveness in controlling various weeds in agricultural settings. These studies provide insights into the potential use of 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine in similar applications (Boydston & Slife, 1987), (Bhowmik & Nandihalli, 1988).

Environmental Impact Studies

Studies have also focused on the environmental impact of triazine herbicides, examining their dissipation kinetics in soil and the effect on non-target plant species. This research is crucial for understanding the environmental safety and degradation behavior of 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (Baer & Calvet, 1999), (Hall & Hartwig, 1990).

Synthesis and Chemical Properties

Research into the synthesis of compounds related to 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine has been conducted, exploring their potential applications in chemistry and material science. This includes the synthesis of various bistriazines and their properties (Moral et al., 2010), (Yu et al., 2012).

Pharmaceutical Applications

There has been research into the pharmaceutical applications of triazine derivatives, including their potential use as antimalarial agents. This indicates the possibility of similar applications for 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (Lourens et al., 2016).

Microbial Degradation

Studies on microbial degradation of triazine compounds help in understanding the biodegradability and environmental fate of 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine. This research is vital for assessing its environmental impact and developing bioremediation strategies (Mulbry, 1994).

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of triazine derivatives. This suggests a potential area of research for 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine in developing new antimicrobial agents (Kushwaha & Sharma, 2022).

properties

IUPAC Name

6-(chloromethyl)-2-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N5/c11-4-8-16-9(14)18-10(17-8)15-7-2-5(12)1-6(13)3-7/h1-3H,4H2,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLYSQCYDPUQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
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6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

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